Centrinone-B

Description

Properties

IUPAC Name |

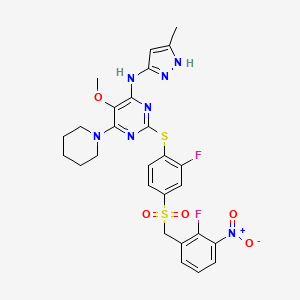

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2N7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100833 | |

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798871-31-4 | |

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Detailed Examination of the PLK4 Inhibition Pathway by Centrinone-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms and cellular consequences of inhibiting Polo-like kinase 4 (PLK4) with Centrinone-B, a potent and selective small molecule inhibitor. We will delve into the core signaling pathway, present quantitative data from key studies, and provide detailed experimental protocols relevant to the study of PLK4 inhibition.

Introduction: PLK4, the Master Regulator of Centriole Duplication

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of centrosomes and, consequently, the mitotic spindle.[1] Accurate control of centriole number is critical for maintaining genomic integrity, as deviations can lead to aneuploidy, a hallmark of cancer.[2][3] PLK4's activity is tightly regulated throughout the cell cycle, peaking during the S and G2 phases to ensure that centrioles duplicate exactly once per cell cycle.[4] The kinase is recruited to the mother centriole by scaffolding proteins CEP152 and CEP192, where it initiates the assembly of a new procentriole.[5][6]

This compound is a highly selective and potent, reversible inhibitor of PLK4.[7][8] It was developed from the pan-Aurora kinase inhibitor VX-680 scaffold, with chemical modifications that confer a greater than 1000-fold selectivity for PLK4 over Aurora kinases A and B.[6][8] This specificity makes this compound an invaluable tool for dissecting the cellular functions of PLK4 and a promising candidate for therapeutic development, particularly in oncology.[1][9]

The PLK4 Signaling Pathway in Centriole Duplication

The process of centriole duplication is a highly ordered, stepwise pathway orchestrated by PLK4. The kinase's primary role is to phosphorylate its substrates at the site of procentriole formation, creating a scaffold for the assembly of the cartwheel structure, the foundation of a new centriole.

-

Recruitment: In the G1 phase, PLK4 is recruited to the proximal end of the mother centriole through interactions with CEP152 and CEP192.[5][6]

-

Activation and Localization: At the G1/S transition, PLK4 activity increases, and it localizes to a single focus on the centriole wall, marking the future site of procentriole assembly.[5][6] PLK4 activation occurs via trans-autophosphorylation within a homodimer.[10]

-

Substrate Phosphorylation: Activated PLK4 phosphorylates the centriolar protein STIL (SCL/TAL1 interrupting locus).[5] This phosphorylation is a critical step, creating a binding site for another key structural protein, SAS-6.[5][10]

-

Cartwheel Assembly: The recruitment of SAS-6, which forms the central hub of the cartwheel, initiates the assembly of the nine-fold symmetrical procentriole structure.[10]

-

Autoregulation and Degradation: PLK4's own kinase activity leads to its autophosphorylation, which signals for its ubiquitination by the SCF/β-TrCP E3 ligase complex and subsequent proteasomal degradation.[2][11] This negative feedback loop is crucial for preventing the formation of excess centrioles.[2]

Figure 1. PLK4 Signaling Pathway in Centriole Duplication.

Mechanism of Inhibition by this compound

This compound acts as an ATP-competitive inhibitor of PLK4. The co-crystal structure of the related compound 'centrinone' with the PLK4 kinase domain reveals that it binds to the ATP-binding pocket, preventing the kinase from phosphorylating its substrates.[8] A key interaction involves the benzyl sulfone moiety, which wraps around the catalytic lysine (Lys41) and forms contacts with the DFG (Asp-Phe-Gly) motif, likely preventing the kinase from adopting its active conformation.[8]

By occupying the ATP-binding site, this compound directly blocks the catalytic activity of PLK4. This inhibition prevents the downstream phosphorylation of STIL, thereby halting the recruitment of SAS-6 and blocking the initiation of new centriole assembly. The result is a failure of centriole duplication.

References

- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of the Cell Cycle Engine: An In-depth Technical Guide to the Effects of Centrinone-B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrinone-B, a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4), has emerged as a critical tool for dissecting the intricate processes of centriole duplication and its impact on cell cycle progression. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its dose-dependent effects on cellular architecture, and its profound consequences for cell cycle regulation in both normal and cancerous cells. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of studies utilizing this powerful chemical probe.

Introduction

Polo-like kinase 4 (PLK4) is the master regulator of centriole biogenesis, a fundamental process ensuring the formation of a bipolar spindle during mitosis and the maintenance of genomic stability. Dysregulation of PLK4 activity is frequently observed in various cancers, leading to centrosome amplification and aneuploidy. This compound is a high-affinity, selective, and reversible inhibitor of PLK4, offering a means to precisely interrogate the cellular consequences of PLK4 inhibition. Understanding the multifaceted effects of this compound on the cell cycle is paramount for its application in basic research and its potential as a therapeutic agent.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the kinase activity of PLK4.[1] By binding to the ATP-binding pocket of PLK4, this compound prevents the phosphorylation of downstream substrates essential for the initiation of procentriole formation.[2] This targeted inhibition disrupts the centriole duplication cycle, leading to a progressive loss of centrioles and, consequently, centrosomes from dividing cells.[2][3]

Specificity and Potency

This compound exhibits remarkable selectivity for PLK4 over other kinases, including the closely related Aurora kinases A and B, making it a precise tool for studying PLK4-specific functions.[1][4][2]

| Parameter | Value | Reference |

| Ki for PLK4 | 0.59 nM | [1] |

| Ki for PLK4 | 0.6 nM | |

| Selectivity | >1000-fold over Aurora A/B | [1][2] |

| Selectivity | >2000-fold over Aurora A/B |

The Dichotomous Effect of this compound on Centrosome Number

A critical aspect of this compound's activity is its concentration-dependent effect on centrosome number. This phenomenon allows for the investigation of cellular responses to both centrosome loss and centrosome amplification using a single compound.

-

Low Concentrations (e.g., 200 nM in RPE-1 cells): Partial inhibition of PLK4 can lead to the accumulation of supernumerary centrosomes.[5][6]

-

High Concentrations (e.g., 500 nM in RPE-1 cells): Complete inhibition of PLK4 activity results in the progressive loss of centrosomes as cells divide.[5][6]

This dose-dependent effect is crucial for designing experiments to study the distinct cellular pathways activated by either an excess or a lack of centrosomes.

Impact on Cell Cycle Progression

The consequences of this compound treatment on the cell cycle are cell-type and p53-status dependent.

p53-Dependent G1 Arrest in Normal Cells

In normal, non-transformed cells, the loss of centrosomes induced by this compound triggers a robust p53-dependent cell cycle arrest in the G1 phase.[2][3][5] This arrest is a key tumor-suppressive mechanism that prevents the proliferation of cells with abnormal centrosome numbers. The signaling pathway involves the activation of p53 and the subsequent upregulation of the cyclin-dependent kinase inhibitor p21.[5][6]

Caption: p53-dependent G1 arrest pathway induced by this compound.

G2/M Arrest in Acute Myeloid Leukemia (AML) Cells

In contrast to normal cells, certain cancer cells, such as acute myeloid leukemia (AML) cell lines, respond to this compound by arresting in the G2/M phase of the cell cycle.[7][8] This arrest is mediated by the downregulation of key G2/M checkpoint proteins.

| Cell Line | Treatment | % Cells in G2/M | Reference |

| MOLM-13 | Control | ~15% | [7] |

| MOLM-13 | 100 nM Centrinone | ~25% | [7] |

| MOLM-13 | 200 nM Centrinone | ~35% | [7] |

| OCI-AML3 | Control | ~12% | [7] |

| OCI-AML3 | 100 nM Centrinone | ~20% | [7] |

| OCI-AML3 | 200 nM Centrinone | ~30% | [7] |

| KG-1 | Control | ~10% | [7] |

| KG-1 | 100 nM Centrinone | ~18% | [7] |

| KG-1 | 200 nM Centrinone | ~25% | [7] |

This G2/M arrest is associated with a significant reduction in the protein levels of Cyclin A2, Cyclin B1, and CDK1.[7][8]

Caption: G2/M arrest pathway in AML cells treated with this compound.

Proliferation in the Absence of Centrosomes

Remarkably, many cancer cell lines can continue to proliferate, albeit at a slower rate, even after complete depletion of centrosomes following prolonged this compound treatment.[2][3] This highlights a fundamental difference between normal and cancer cells in their dependency on centrosomes for cell division.

Induction of Apoptosis

In several cancer cell types, including melanoma and AML, inhibition of PLK4 by this compound leads to the induction of apoptosis.[1][7][9][10] This apoptotic response is often characterized by the activation of the Caspase-3/poly ADP-ribose polymerase (PARP) pathway.[7]

| Cell Line | Treatment | % Apoptotic Cells | Reference |

| MOLM-13 | Control | <5% | [7] |

| MOLM-13 | 100 nM Centrinone (72h) | ~15% | [7] |

| MOLM-13 | 200 nM Centrinone (72h) | ~25% | [7] |

| OCI-AML3 | Control | <5% | [7] |

| OCI-AML3 | 100 nM Centrinone (72h) | ~10% | [7] |

| OCI-AML3 | 200 nM Centrinone (72h) | ~20% | [7] |

| KG-1 | Control | <5% | [7] |

| KG-1 | 100 nM Centrinone (72h) | ~12% | [7] |

| KG-1 | 200 nM Centrinone (72h) | ~18% | [7] |

Experimental Protocols

Cell Viability Assay

This protocol is used to assess the effect of this compound on cell proliferation.

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Seed cells (e.g., 20,000 cells/well for AML cells) in a 96-well plate.[11]

-

Allow cells to adhere overnight if applicable.

-

Treat cells with a serial dilution of this compound (e.g., 0-400 nM) or DMSO as a vehicle control.[7]

-

Incubate for the desired time period (e.g., 24, 48, 72, 96 hours).[11]

-

Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or CytoTox-Glo.[1][11]

-

Incubate for the time specified by the reagent manufacturer (e.g., 3 hours for CCK-8).[11]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) or luminescence using a plate reader.[11][12]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Treat cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).[7]

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash cells with PBS and fix in cold 70% ethanol overnight at 4°C.[7][11]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.[7][11]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.[7][11]

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins.

Methodology:

-

Treat cells with this compound as required.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., PLK4, p53, p21, Cyclin A2, Cyclin B1, CDK1, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[7][13]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is an invaluable chemical tool for probing the role of PLK4 and centrosomes in cell cycle control. Its high selectivity and well-characterized, dose-dependent effects allow for the precise manipulation of centriole number, revealing divergent cellular responses that are dependent on cell type and genetic background. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their investigations into the fundamental mechanisms of cell division and the development of novel anti-cancer strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Centrinone B | Polo-like Kinase | Tocris Bioscience [tocris.com]

- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 7. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Centriole Overduplication is the Predominant Mechanism Leading to Centrosome Amplification in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

Centrinone-B: A Technical Guide to its Application in Centrosome Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrinone-B is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication.[1][2] Its ability to induce the depletion of centrioles and, consequently, centrosomes, makes it an invaluable tool for studying the myriad roles of these organelles in cellular processes.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying centrosome biology, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity.[4] PLK4 is the most upstream kinase in the centriole duplication cycle, and its inhibition prevents the recruitment of essential components for the formation of new centrioles.[1][5] This leads to a gradual loss of centrosomes over successive cell divisions as existing centrosomes are segregated to daughter cells without replacement.[3] The consequences of this compound treatment are cell-type dependent but often include cell cycle arrest, apoptosis, and impairment of processes that rely on centrosomes, such as ciliogenesis.[6][7]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound across various cell lines and experimental conditions.

Table 1: Inhibitory Potency of this compound and Related Compounds

| Compound | Target Kinase | Ki (nM) | IC50 (nM) | Selectivity over Aurora A/B | Reference(s) |

| This compound | PLK4 | 0.59 - 0.6 | - | >1000-fold | [1][4] |

| Centrinone | PLK4 | 0.16 | 2.71 | >1000-fold | [8][9] |

| CFI-400945 | PLK4 | 0.26 | 2.8 - 4.85 | - | [8][9] |

Table 2: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Concentration (nM) | Duration | Effect | Reference(s) |

| RPE-1 | 125 - 500 | 12 days | Concentration-dependent decrease in relative cell number | [1] |

| Melanoma cell lines | 50 - 100 | 48 hours | Significant decrease in cell viability | [1] |

| MDA-MB-468 | - | - | 15.2 ± 3.5% decrease in colony formation (alone) | [10] |

| Acute Myeloid Leukemia (AML) cell lines | 100 - 200 | 72 hours | Dose-dependent inhibition of proliferation | [11] |

Table 3: this compound Induced Effects on Cell Cycle and Apoptosis

| Cell Line | Concentration (nM) | Duration | Effect on Cell Cycle | Apoptosis Induction | Reference(s) |

| Normal human cell lines | - | - | p53-dependent G1 arrest | - | [4][7] |

| RPE-1 | 200, 500 | 4 days | Accumulation of cells with 1N DNA content (G1 arrest) | - | [1] |

| Melanoma cell lines | 50, 100 | 48 hours | - | Increased Annexin V positive cells | [6] |

| Acute Myeloid Leukemia (AML) cell lines | 100, 200 | 48 - 72 hours | G2/M phase arrest | Increased cleaved Caspase-3 and PARP | [11] |

| Ewing's Sarcoma cells | - | 48 hours | G2/M arrest | DNA fragmentation | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from a general Cell Counting Kit-8 (CCK-8) protocol and can be used to assess the effect of this compound on cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.[12]

-

Allow cells to adhere and recover for 4 hours.[12]

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Add the desired concentrations of this compound to the wells. Include a DMSO-only control.

-

Incubate the plate for the desired duration (e.g., 72 hours).[12]

-

Add 10 µL of CCK-8 reagent to each well.[13]

-

Incubate the plate for 1-4 hours at 37°C.[13]

-

Measure the absorbance at 450 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage of the DMSO-treated control after subtracting the background absorbance from wells containing medium only.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[3][14][15]

Materials:

-

Cells treated with this compound and control cells

-

Phosphate-Buffered Saline (PBS)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the desired concentration of this compound for the appropriate duration (e.g., 48 hours).[6]

-

Harvest both adherent and floating cells. Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.[3]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[16]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Add PI to a final concentration of < 1 µg/mL immediately before analysis.[3]

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide and subsequent flow cytometry.[17][18]

Materials:

-

Cells treated with this compound and control cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase staining buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[17][19]

Immunofluorescence Staining for Centrosomes

This protocol details the visualization of centrosomes by immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

-

Primary antibody against a centrosomal marker (e.g., γ-tubulin, pericentrin, CEP135)[2][20]

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on sterile coverslips in a petri dish. Treat with this compound as required.

-

Rinse the cells twice with PBS.[21]

-

Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[21]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15-20 minutes.[22]

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 45-60 minutes.[22]

-

Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[23][24]

-

Wash the cells four times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.[22]

-

Wash the cells four times with PBS in the dark.

-

Stain the nuclei with DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 10 minutes.[22]

-

Wash four times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway

References

- 1. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

- 13. apexbt.com [apexbt.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. biotium.com [biotium.com]

- 22. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 23. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol to identify centrosome-associated transcription factors during mitosis in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Centrinone-B: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrinone-B is a potent and highly selective small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Its discovery has provided a powerful tool to investigate the consequences of centrosome loss and has unveiled potential therapeutic avenues for diseases characterized by abnormal cell proliferation, such as cancer. This technical guide provides an in-depth overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.

Discovery and Initial Characterization

This compound was developed through the optimization of a previously identified selective PLK4 inhibitor, centrinone.[1] It is a high-affinity and reversible inhibitor of PLK4.[2][3]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Alternative Names | LCR-323 | |

| Molecular Formula | C27H27F2N7O5S2 | |

| Molecular Weight | 631.67 g/mol | |

| CAS Number | 1798871-31-4 |

Kinase Selectivity and Potency

This compound exhibits remarkable selectivity for PLK4 over other kinases, particularly the Aurora kinases, which are also involved in cell cycle regulation. This high selectivity makes it a precise tool for studying PLK4-specific functions.[1][4]

| Kinase | Kᵢ (nM) | Selectivity (fold vs. PLK4) | Reference |

| PLK4 | 0.6 | 1 | [5] |

| Aurora A | 1239 | >2000 | [4] |

| Aurora B | 5597.14 | >9300 | [4] |

Mechanism of Action: Inhibition of PLK4 and Centriole Depletion

PLK4 is the primary kinase responsible for initiating centriole duplication.[6][7] It localizes to existing centrioles and recruits downstream components necessary for the formation of new procentrioles. The core pathway involves the recruitment and phosphorylation of STIL (SCL/TAL1 interrupting locus), which in turn recruits SAS-6 (spindle assembly abnormal 6), a key component for the formation of the cartwheel structure of the new centriole.[8][9][10]

This compound, by inhibiting the kinase activity of PLK4, disrupts this cascade, leading to a failure in procentriole formation.[1] With each cell division, the existing centrioles are segregated to the daughter cells, but no new centrioles are formed. This results in a progressive depletion of centrioles and, consequently, centrosomes from the cell population.[1]

PLK4 Signaling Pathway in Centriole Duplication

Caption: PLK4 initiates centriole duplication by phosphorylating STIL, leading to SAS-6 recruitment and procentriole formation. This compound inhibits PLK4.

Cellular Effects of this compound

The depletion of centrosomes induced by this compound has profound effects on cell fate, which are often cell-type dependent.

Cell Cycle Arrest

In normal, non-transformed human cell lines, the loss of centrosomes triggers a p53-dependent G1 cell cycle arrest.[1][5] This arrest is characterized by the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[6][11] Interestingly, this arrest appears to be independent of DNA damage signaling.[1]

Apoptosis

In some cancer cell lines, particularly melanoma, inhibition of PLK4 by this compound leads to the induction of apoptosis.[4] This apoptotic response is often mediated through the activation of the caspase cascade.[12]

Concentration-Dependent Effects on Centrosome Number

The concentration of this compound can have differential effects on centrosome number. While higher concentrations lead to centrosome loss, lower concentrations have been observed to cause centrosome amplification in some cell types.[6][11] This is thought to be due to a partial inhibition of PLK4, leading to dysregulated centriole duplication.

Cellular Response to this compound

Caption: this compound inhibits PLK4, leading to centrosome depletion, p53 activation, and G1 arrest in normal cells, or apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro PLK4 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies PLK4 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human PLK4 enzyme

-

PLK4 substrate (e.g., a synthetic peptide)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the kinase buffer.

-

Add 1 µL of the this compound dilution or DMSO (for control).

-

Add 1.5 µL of a mixture containing the PLK4 enzyme and substrate in kinase buffer.

-

Initiate the reaction by adding 1 µL of ATP solution (in kinase buffer). The final reaction volume is 5 µL.

-

Incubate the plate at 30°C for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀/Kᵢ value.

Cell Viability Assay (CytoTox-Glo™ Assay)

This assay measures cell viability by quantifying the number of dead cells based on the activity of a released protease.[4]

Materials:

-

Cells of interest

-

This compound

-

CytoTox-Glo™ Cytotoxicity Assay kit (Promega)

-

96-well clear-bottom, opaque-walled plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add 10 µL of the AAF-Glo™ Substrate solution to each well.

-

Mix the contents by orbital shaking for 30 seconds.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the luminescence to determine the number of dead cells.

-

To determine the total number of cells, add 10 µL of Lysis Reagent to each well.

-

Mix by orbital shaking for 30 seconds.

-

Incubate at room temperature for 15 minutes.

-

Measure the total luminescence.

-

Calculate the percentage of viable cells for each treatment condition.

Immunofluorescence for Centrosome Staining

This protocol is for visualizing centrosomes using an antibody against a core component, such as γ-tubulin.

Materials:

-

Cells grown on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody (e.g., mouse anti-γ-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and quantify centrosomes using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population.

Materials:

-

Cells treated with this compound

-

PBS

-

70% ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution (G1, S, G2/M phases).

Western Blotting for p53 and p21

This technique is used to detect the levels of p53 and p21 proteins in cell lysates.

Materials:

-

Cell lysates from this compound treated cells

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (rabbit anti-p53, mouse anti-p21)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Loading control antibody (e.g., anti-β-actin)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-p53 and anti-p21) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Advanced Applications: CRISPR/Cas9 Screening

Genome-wide CRISPR/Cas9 screens have been utilized to identify genes that modulate the cellular response to this compound, providing deeper insights into the pathways that govern the p53-dependent arrest following centrosome loss.[11][13]

Experimental Workflow for a CRISPR/Cas9 Screen with this compound

Caption: A pooled CRISPR/Cas9 screen workflow to identify genes affecting sensitivity to this compound.

Conclusion

This compound is a highly specific and potent inhibitor of PLK4 that has become an invaluable tool for cell biology research. Its ability to induce reversible centriole depletion has allowed for a detailed investigation of the cellular consequences of centrosome loss, uncovering a p53-dependent cell cycle arrest mechanism in normal cells. Furthermore, its pro-apoptotic effects in certain cancer cells highlight its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering key data, detailed experimental protocols, and visual representations of its mechanism and applications.

References

- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. CytoTox-Glo™ Cytotoxicity Assay Protocol [promega.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. CytoTox-Glo™ Cytotoxicity Assay [promega.com]

- 8. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

Unveiling the Molecular Landscape of Centrinone-B: A Technical Guide to Off-Target Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrinone-B is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Its ability to induce reversible centriole depletion has made it an invaluable tool for studying centrosome biology and a potential therapeutic agent in oncology. While its on-target effects on PLK4 are well-characterized, a comprehensive understanding of its molecular interactions beyond PLK4 is crucial for its precise application in research and clinical development. This technical guide provides an in-depth analysis of the known and potential off-target effects of this compound, detailed experimental protocols for their identification, and a visualization of the implicated signaling pathways.

Quantitative Analysis of this compound's Kinase Selectivity

This compound was developed through the optimization of a pan-Aurora kinase inhibitor, VX-680, to achieve high selectivity for PLK4.[1] In vitro kinase assays have demonstrated its remarkable potency and selectivity.

| Kinase | Centrinone K_i_ (nM) | This compound K_i_ (nM) | Centrinone IC_50_ (nM) | This compound IC_50_ (nM) | Selectivity over PLK4 (Fold) | Reference |

| PLK4 | 0.16 | 0.59 | 2.71 | - | - | [2][3][4] |

| Aurora A | 171 | 1239 | - | - | >1000 | [2][3] |

| Aurora B | 436.76 | 5597.14 | - | - | >2000 | [2][3] |

| Aurora C | - | - | - | - | - | - |

Table 1: In vitro inhibitory activity of Centrinone and this compound against PLK4 and Aurora kinases.

A broad in vitro screen of Centrinone against 442 human kinases at a concentration approximately 500 times its K_i_ for PLK4 indicated high selectivity, particularly against other mitotic kinases.[1] While the complete dataset from this screen's supplementary materials was not publicly accessible for this guide, the primary findings underscore the high specificity of this compound for PLK4.

Experimental Methodologies for Off-Target Identification

The investigation of this compound's molecular targets has employed cutting-edge techniques in proteomics and functional genomics. Below are detailed protocols for two key experimental approaches.

SILAC-Based Quantitative Phosphoproteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry allows for the unbiased, quantitative analysis of changes in the phosphoproteome upon inhibitor treatment.

Objective: To identify proteins and phosphorylation sites that are differentially regulated by this compound treatment.

Protocol:

-

Cell Culture and SILAC Labeling:

-

Culture two populations of a human cell line (e.g., U2OS) in parallel.

-

For the "heavy" labeled population, use a medium supplemented with heavy isotopes of arginine (¹³C₆, ¹⁵N₄) and lysine (¹³C₆, ¹⁵N₂).

-

For the "light" population, use a standard medium with normal arginine and lysine.

-

Culture the cells for at least five passages to ensure complete incorporation of the isotopes.

-

-

This compound Treatment:

-

Treat the "heavy" labeled cells with the desired concentration of this compound (e.g., 300 nM) for a specified duration (e.g., 4 hours).

-

Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Digestion:

-

Harvest and combine equal amounts of protein from the "heavy" and "light" cell populations.

-

Lyse the cells in a urea-based buffer and perform in-solution trypsin digestion.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides using Titanium Dioxide (TiO₂) chromatography or immobilized metal affinity chromatography (IMAC). For more specific analysis of tyrosine phosphorylation, immunoprecipitation with a pan-phosphotyrosine antibody can be performed.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).

-

-

Data Analysis:

-

Use software such as MaxQuant to identify and quantify the "heavy" to "light" ratios for each phosphopeptide.

-

Down-regulated phosphopeptides in the this compound treated sample represent potential downstream targets of PLK4 or off-target kinases.

-

Perform motif analysis on the down-regulated phosphosites to identify potential kinase consensus sequences. A [Ser/Thr]-Pro motif was identified as enriched in a Centrinone study, suggesting an effect on proline-directed kinases.

-

Genome-Wide CRISPR/Cas9 Screens

CRISPR/Cas9-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby revealing key signaling pathways and potential off-targets.

Objective: To identify genes and pathways that mediate the cellular response to this compound.

Protocol:

-

Cell Line and Library Preparation:

-

Use a suitable human cell line (e.g., RPE-1 or A375) that stably expresses Cas9.

-

Utilize a genome-wide lentiviral sgRNA library (e.g., GeCKO v2).

-

-

Lentiviral Transduction:

-

Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only a single sgRNA.

-

-

Antibiotic Selection:

-

Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

-

This compound Treatment and Screening:

-

Split the cell population into a treatment group and a control (vehicle) group.

-

Treat the experimental group with a concentration of this compound that induces a significant growth arrest (e.g., 200 nM for supernumerary centrosomes or 500 nM for centrosome loss).

-

Culture the cells for a sufficient period to allow for the selection of resistant clones (typically 14-21 days).

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest genomic DNA from both the treated and control populations.

-

Amplify the sgRNA cassettes by PCR.

-

Perform high-throughput sequencing to determine the abundance of each sgRNA in both populations.

-

-

Data Analysis:

-

Identify sgRNAs that are significantly enriched in the this compound treated population compared to the control.

-

The genes targeted by these enriched sgRNAs are considered "hits" and are essential for mediating the cytostatic effects of this compound.

-

Signaling Pathways Implicated in this compound's Cellular Effects

Beyond direct PLK4 inhibition and the consequent disruption of centriole duplication, this compound's cellular effects are mediated by a network of signaling pathways.

The PIDDosome-p53 Pathway in Response to Centrosome Aberrations

A primary consequence of PLK4 inhibition is the alteration of centrosome number. Both centrosome loss (at higher concentrations of this compound) and the presence of supernumerary centrosomes (at lower concentrations) trigger a p53-dependent cell cycle arrest.[1][5] A key mediator of this response is the PIDDosome, a protein complex that senses centrosomal abnormalities.[6]

The Role of TRIM37 in Modulating this compound Sensitivity

CRISPR/Cas9 screens have identified the E3 ubiquitin ligase TRIM37 as a critical factor in the cellular response to this compound.[5] Loss of TRIM37 can rescue the G1 arrest induced by centrosome depletion, while its overexpression sensitizes cancer cells to PLK4 inhibition.[7][8] TRIM37's function is complex, involving the regulation of centrosomal protein stability and interaction with PLK4 itself.

References

- 1. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 6. The PIDDosome activates p53 in response to supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRIM37: a critical orchestrator of centrosome function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Centrinone-B: A Technical Guide to Inducing Cellular Senescence via PLK4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrinone-B, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has emerged as a critical chemical tool for investigating the mechanisms of cellular senescence. By disrupting the fundamental process of centriole duplication, this compound triggers a robust, p53-dependent cell cycle arrest, culminating in a senescence-like state. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for inducing and characterizing senescence, and a summary of key quantitative data. Visualized signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers leveraging this compound in studies related to aging, cancer, and other senescence-associated pathologies.

Introduction to this compound and Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in both physiological and pathological processes. While it acts as a potent tumor-suppressive mechanism and is involved in wound healing, the accumulation of senescent cells contributes to aging and age-related diseases. A key inducer of senescence is the inhibition of Polo-like kinase 4 (PLK4), a master regulator of centriole biogenesis.

This compound is a highly selective and reversible small molecule inhibitor of PLK4.[1] Its predecessor, Centrinone, was developed as a tool to study the consequences of centrosome loss.[2] this compound exhibits improved potency and pharmacokinetic properties, making it a preferred compound for in vitro and in vivo studies.[3] By inhibiting PLK4, this compound prevents new centriole assembly, leading to a progressive depletion of centrosomes over successive cell divisions.[2] This loss of centrosomes in normal, non-transformed cells triggers a p53-dependent signaling cascade that results in a G1 cell cycle arrest and the establishment of a senescence-like phenotype.[2][4] This process is notably independent of DNA damage, a common trigger for other forms of senescence.[2][4]

Mechanism of Action: From PLK4 Inhibition to Senescence

The primary molecular target of this compound is PLK4. The inhibition of PLK4's kinase activity disrupts the initial steps of centriole duplication.[2] This leads to a failure in forming new centrioles, and with each cell division, the existing centrioles are diluted among the daughter cells, eventually leading to acentrosomal cells.[2]

In normal human cells, the loss of centrosomes is not a benign event. It activates a "centrosome loss sensor" that initiates a p53-dependent signaling pathway.[2] This pathway is crucial for the subsequent cell cycle arrest. The activation of p53 leads to the transcriptional upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21 (CDKN1A).[3][5] p21, in turn, inhibits cyclin-dependent kinases (CDKs), primarily CDK2, which is essential for the G1/S phase transition.[6][7] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it represses the E2F family of transcription factors, thereby blocking entry into the S phase and enforcing a G1 arrest.[8]

Interestingly, this this compound-induced senescence is distinct from other senescence pathways as it does not rely on the DNA damage response, stress signaling, or Hippo signaling.[2][4] In contrast to normal cells, many cancer cell lines can continue to proliferate, albeit with reduced fidelity, in the absence of centrosomes, highlighting a fundamental difference in their response to centrosome loss.[2][4]

Quantitative Data on this compound-Induced Senescence

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effective Concentrations of this compound for Inducing Senescence

| Cell Type | Concentration | Duration of Treatment | Observed Effect | Reference |

| Human Melanoma Cells | 50 and 100 nmol/L | 48 hours | Induction of apoptosis | [3] |

| Human Prostate Cancer (PCa) Cells | Not specified | Not specified | Inhibition of cell growth, viability, and colony formation; induction of cell cycle arrest and senescence | [9][10] |

| RPE-1 Cells | 200 and 500 nM | 12 days | Inhibition of cell growth | [5] |

| RPE-1 Cells | 200 and 500 nM | 4 days | Induction of p53 and p21 | [5] |

| Acute Myeloid Leukemia (AML) Cells | 100 and 200 nM | 72 hours | Inhibition of proliferation, induction of apoptosis | [11][12] |

Table 2: Key Markers of this compound-Induced Senescence

| Marker | Change upon this compound Treatment | Method of Detection | Reference |

| p53 | Increased protein levels and activation | Western Blot | [3][5] |

| p21 | Increased protein levels | Western Blot | [3][5][13] |

| Senescence-Associated β-Galactosidase (SA-β-gal) | Increased activity | Staining Assay | [1][14] |

| Ki67 | Decreased expression | Immunofluorescence | [15] |

| BrdU/EdU incorporation | Decreased incorporation | Proliferation Assay | [16] |

| Phosphorylated Histone H2AX (γH2AX) | No significant change (in normal cells) | Immunofluorescence | [2][4] |

| Lamin B1 | Decreased expression | Western Blot, Immunofluorescence | [6] |

| Senescence-Associated Secretory Phenotype (SASP) factors (e.g., IL-6, IL-8) | Increased secretion | ELISA, Cytokine Array | [14][17] |

Experimental Protocols

Induction of Cellular Senescence with this compound

This protocol describes the general procedure for inducing senescence in cultured mammalian cells using this compound.

Materials:

-

Mammalian cell line of interest (e.g., IMR-90, WI-38, RPE-1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Plate cells at a low to moderate density to allow for several rounds of cell division.

-

Allow cells to adhere and enter exponential growth (typically 24 hours).

-

Prepare working concentrations of this compound in complete cell culture medium from a stock solution. A typical final concentration range is 100-500 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the existing medium and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired duration. To achieve significant centriole depletion and induce senescence, a treatment period of 4-10 days is often required, with medium changes every 2-3 days.[2][5]

-

Monitor the cells for morphological changes characteristic of senescence, such as an enlarged and flattened appearance.

-

After the treatment period, harvest the cells for downstream analysis of senescence markers.

Detection of Senescence-Associated β-Galactosidase (SA-β-gal) Activity

SA-β-gal is a widely used biomarker for senescent cells.

Materials:

-

Treated and control cells in culture plates

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

-

SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)[14]

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C without CO2 for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plates from light.

-

Examine the cells under a light microscope and quantify the percentage of blue, SA-β-gal-positive cells.

Immunofluorescence Staining for Senescence Markers

This protocol allows for the visualization and quantification of protein markers of senescence within cells.

Materials:

-

Treated and control cells grown on coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Primary antibodies (e.g., anti-p21, anti-Lamin B1)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Western Blotting for Senescence-Associated Proteins

This technique is used to quantify the levels of specific proteins in cell lysates.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-PLK4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in lysis buffer and determine protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of this compound's action and the experimental procedures to study it.

Caption: this compound induced senescence signaling pathway.

References

- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Senescence: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 12. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocompare.com [biocompare.com]

- 17. Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Centrinone-B: A Technical Guide to a High-Affinity PLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Centrinone-B, a potent and highly selective small-molecule inhibitor of Polo-like kinase 4 (PLK4). It details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols.

Chemical Structure and Properties

This compound, also known as LCR-323, is a synthetic organic compound designed for high-affinity, reversible inhibition of PLK4.[1] Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | [1][2] |

| Synonyms | LCR-323, Centrinone B | [1] |

| CAS Number | 1798871-31-4 | [1][2][3] |

| Molecular Formula | C27H27F2N7O5S2 | [1][2][3] |

| Molecular Weight | 631.67 g/mol | [1][2][3] |

| SMILES | FC1=C(--INVALID-LINK--=O)C=CC=C1CS(C2=CC=C(SC3=NC(N4CCCCC4)=C(OC)C(NC5=NNC(C)=C5)=N3)C(F)=C2)(=O)=O | [2] |

| Solubility | Soluble in DMSO at 31.58 mg/mL (50 mM) | [2][3] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [3][4] |

Mechanism of Action

This compound functions as a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication.[5][6] PLK4's kinase activity is essential for initiating the formation of new centrioles during the cell cycle, a critical step for the assembly of a bipolar spindle and faithful chromosome segregation during mitosis.[5]

By inhibiting PLK4, this compound prevents the phosphorylation of downstream substrates like STIL, which in turn blocks the recruitment of SAS-6 and the initiation of procentriole formation.[5] This targeted inhibition leads to a failure of centriole duplication. As cells divide, the pre-existing centrioles are distributed to daughter cells, resulting in a progressive depletion of centrioles and centrosomes from the cell population.[5][7]

The cellular consequences of this compound-induced centrosome loss are context-dependent:

-

Normal Cells: In non-transformed cell lines, the loss of centrosomes triggers a robust p53-dependent cell cycle arrest in the G1 phase.[2][5]

-

Cancer Cells: Many cancer cell lines, particularly those with compromised p53 pathways, can bypass this checkpoint and continue to proliferate, albeit with increased mitotic errors, which can ultimately lead to apoptosis.[7] In melanoma and other cancer cell lines, this compound has been shown to impair proliferation and induce apoptosis.[4][7]

The inhibitory activity of this compound is highly selective for PLK4 over other kinases, including the closely related Aurora kinases A and B.[2][4]

Data Presentation: In Vitro Kinase Inhibition Profile

| Target Kinase | K_i_ (nM) | Selectivity (Fold vs. PLK4) | Reference(s) |

| PLK4 | 0.59 - 0.6 | - | [2][3][4] |

| Aurora A | 1239 | ~2090-fold | [4] |

| Aurora B | 5597.14 | ~9480-fold | [4] |

Signaling Pathway Visualization

The following diagram illustrates the centriole duplication pathway, the point of inhibition by this compound, and the subsequent cellular outcomes.

References

- 1. medkoo.com [medkoo.com]

- 2. tocris.com [tocris.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Centrinone-B and Its Impact on Microtubule Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Centrinone-B, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). It details the compound's mechanism of action, its profound effects on microtubule organization through the depletion of centrosomes, and the downstream cellular consequences. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Core Mechanism of Action: Targeting the Master Regulator of Centriole Duplication

This compound is a highly specific, reversible, small-molecule inhibitor of Polo-like kinase 4 (PLK4), a serine-threonine kinase that serves as the master regulator of centriole assembly.[1][2] Its primary mechanism of action is the direct inhibition of PLK4's catalytic activity. PLK4 is essential for initiating the formation of new centrioles, which are core components of the centrosome.[1][3][[“]]

By inhibiting PLK4, this compound effectively blocks the duplication of centrioles.[1] In proliferating cells, this leads to a progressive dilution of centrioles and their surrounding pericentriolar material (PCM) with each cell division. Ultimately, this results in cells that are completely devoid of centrioles and, consequently, centrosomes.[1][5] Since centrosomes are the primary microtubule-organizing centers (MTOCs) in most animal cells, their depletion has significant repercussions for the organization and dynamics of the microtubule cytoskeleton.[6][7]

Effects on Microtubule Organization

The this compound-induced loss of centrosomes fundamentally alters the landscape of microtubule organization within the cell.

-

Disruption of Focal Microtubule Nucleation: In a normal interphase cell, the centrosome acts as a central hub from which microtubules are nucleated and organized into a radial array. Following treatment with this compound and subsequent loss of the centrosome, cells lose this focal point of microtubule organization.[1] While microtubules can still be nucleated by other mechanisms, such as from the Golgi apparatus, the overall network becomes less organized.[1]

-

Aberrant Mitotic Spindle Formation: During mitosis, centrosomes are critical for the assembly of a bipolar spindle, which ensures the faithful segregation of chromosomes. In cells lacking centrosomes due to this compound treatment, spindle assembly can still occur through acentrosomal pathways. However, this process is often less efficient and can be prone to errors, potentially leading to mitotic delays or chromosome missegregation.

-

Inhibition of Ciliogenesis: Centrioles function as the basal bodies from which primary cilia are assembled. The formation of these essential signaling organelles is completely prevented in cells depleted of centrioles by this compound.[1]

-

Concentration-Dependent Biphasic Effects: The effect of this compound on centrosome number is highly dependent on its concentration. While higher concentrations (e.g., 500 nM in RPE-1 cells) lead to centrosome loss, lower concentrations (e.g., 200 nM in RPE-1 cells) can paradoxically cause the accumulation of supernumerary centrosomes.[7][8] This is thought to occur because partial inhibition of PLK4 disrupts the tight regulation of centriole duplication, leading to overproduction. Both centrosome loss and amplification result in a p53-dependent G1 cell cycle arrest.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its cellular effects.

Table 1: Inhibitor Specificity and Potency

| Compound | Target | Ki (in vitro) | Selectivity vs. Aurora A/B | Reference |

|---|---|---|---|---|

| Centrinone | PLK4 | 0.16 nM | >1000-fold | [1] |

| this compound | PLK4 | 0.6 nM | >1000-fold |[1] |

Table 2: Concentration-Dependent Effects of this compound on Centrosome Number and Cell Growth in RPE-1 Cells

| This compound Concentration | Primary Effect on Centrosome Number | Impact on Cell Growth | Reference |

|---|---|---|---|

| 200 nM | Accumulation of supernumerary centrosomes in ~50% of cells | Greatly inhibited | [7][8] |

| 500 nM | Progressive loss, resulting in single or no centrosomes | Greatly inhibited |[7][8] |

Table 3: Effect of this compound on Mitotic Duration in RPE-1 Cells

| This compound Concentration | Effect on Mitotic Length (NEBD to Telophase) | Reference |

|---|---|---|

| < 150 nM | No significant increase | [8] |

| ≥ 150 nM | Significant increase |[8] |

Signaling Pathways and Logical Relationships

The cellular response to this compound involves a complex signaling network, primarily revolving around the p53 tumor suppressor pathway.

The dose-dependent effects of this compound create a logical relationship where both too few and too many centrosomes trigger a similar cell cycle arrest outcome.

Experimental Protocols and Methodologies

Investigating the effects of this compound relies on a combination of cellular and molecular biology techniques.

Immunofluorescence Microscopy

This is a cornerstone technique for visualizing the direct effects of this compound on subcellular structures.

-

Objective: To visualize and quantify centrosomes, centrioles, and the microtubule network.

-

Protocol Outline:

-

Cell Culture: Plate cells (e.g., RPE-1, U2OS, HeLa) on glass coverslips and treat with the desired concentration of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 3-7 days for centrosome depletion).

-

Fixation: Wash cells with PBS and fix with a suitable fixative, such as 4% paraformaldehyde in PBS for 20 minutes at room temperature, or ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using a paraformaldehyde fixative, permeabilize the cell membrane with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-